3-Methoxy-1,7-dinitro-10H-phenothiazine
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Overview
Description
3-Methoxy-1,7-dinitro-10H-phenothiazine is a chemical compound belonging to the phenothiazine family. Phenothiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of methoxy and nitro groups at specific positions on the phenothiazine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,7-dinitro-10H-phenothiazine typically involves the nitration of 3-methoxy-10H-phenothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1,7-dinitro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-1,7-dinitro-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-1,7-dinitro-10H-phenothiazine involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s structure allows it to intercalate into DNA, potentially disrupting cellular processes and leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dinitro-10H-phenothiazine
- 3-Methoxy-10H-phenothiazine
- 3,7-Diamino-10H-phenothiazine
Uniqueness
3-Methoxy-1,7-dinitro-10H-phenothiazine is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and biological activity
Properties
CAS No. |
74834-92-7 |
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Molecular Formula |
C13H9N3O5S |
Molecular Weight |
319.29 g/mol |
IUPAC Name |
3-methoxy-1,7-dinitro-10H-phenothiazine |
InChI |
InChI=1S/C13H9N3O5S/c1-21-8-5-10(16(19)20)13-12(6-8)22-11-4-7(15(17)18)2-3-9(11)14-13/h2-6,14H,1H3 |
InChI Key |
OHDVEOIDUZWHCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)SC3=C(N2)C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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